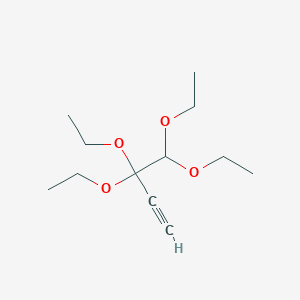
Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate” is C12H16ClNO2 . The molecular weight is 241.71 .
Physical And Chemical Properties Analysis
The predicted boiling point of “Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate” is 314.2±37.0 °C . The predicted density is 1.133±0.06 g/cm3 . The predicted acidity coefficient (pKa) is -0.05±0.10 .
Applications De Recherche Scientifique
Comprehensive Analysis of Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate
Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.
Synthesis of Dipeptides: The compound can be utilized in the synthesis of dipeptides. It serves as a starting material in the presence of commonly used coupling reagents. This application is particularly relevant in the development of novel room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids .
Crystallography Studies: In crystallography, tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate can be used to synthesize complex molecules whose crystal structures can be studied to understand molecular geometry and interactions .
Organic Synthesis: This compound may find its application in organic synthesis, where it can be used to convert alcohols and carboxylic acids into their respective ethers and esters. This process is crucial for creating a wide range of organic compounds with different properties .
Chemoselective Tert-butoxycarbonylation: It can act as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines. This application is significant in the field of synthetic chemistry where protecting groups are used to prevent certain reactions from occurring .
Peptide Chemistry: In peptide chemistry, the compound’s protected amino acid ionic liquids can be used as efficient reactants and reaction media when their reactive side chain and N-terminus are chemically protected. This allows for more controlled and selective synthesis processes .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8-5-6-10(13)14-9(8)7-11(15)16-12(2,3)4/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDTYRCTJWKWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



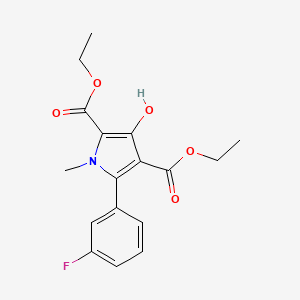

![tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B1448135.png)
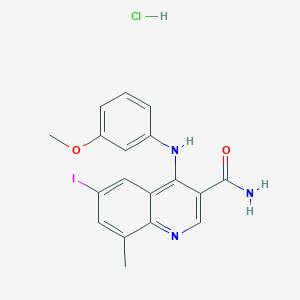

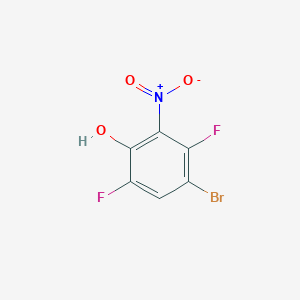

![[1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-](/img/structure/B1448142.png)

![7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydrobromide](/img/structure/B1448144.png)
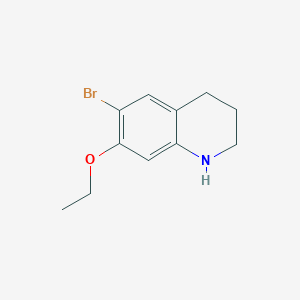
![1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1448146.png)
